(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione
Description
(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione is a five-membered oxolane (tetrahydrofuran) derivative featuring a 2,5-dione ring system. The compound is distinguished by its (3S)-stereochemistry and a long-chain (E)-non-1-enyl substituent at the 3-position.
Properties
IUPAC Name |
(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h8-9,11H,2-7,10H2,1H3/b9-8+/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQUIQAGZLBOGL-ANYFNZRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/[C@@H]1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with non-1-enyl derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the enylation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring into more saturated derivatives.
Substitution: The non-1-enyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxolane-2,5-dione derivatives, while reduction can produce more saturated oxolane compounds.
Scientific Research Applications
(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione exerts its effects involves interactions with specific molecular targets. The oxolane ring and non-1-enyl side chain can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
Piperazine-2,5-dione Derivatives
Piperazine-2,5-diones (diketopiperazines) are six-membered ring analogs with established bioactivity. For example:
- Albonoursin (compound 7): Exhibits potent antiviral activity against H1N1 (IC₅₀ = 6.8 ± 1.5 μM) due to its benzylidene and isobutyl substituents .
- (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (compound 6) : Shows moderate antiviral activity (IC₅₀ = 28.9 ± 2.2 μM), highlighting the importance of substituent stereochemistry and conjugation .
The (E)-non-1-enyl group may enhance membrane permeability compared to shorter alkyl chains in piperazine derivatives.
Morpholine-2,5-dione Derivatives
Morpholine-2,5-diones are six-membered rings with two oxygen atoms. Examples include:
- (3S)-3-[(benzyloxycarbonyl)methyl]morpholine-2,5-dione : Used in copolymerization with ε-caprolactone to tune polymer crystallinity and degradation rates. Hydrogen bonding between the benzyloxycarbonyl group and the dione ring influences polymerization kinetics .
Comparison Insight : The oxolane-2,5-dione’s smaller ring size may reduce steric hindrance during copolymerization compared to morpholine derivatives. The long alkyl chain in the target compound could improve compatibility with hydrophobic polymers.
Other Oxolane-2,5-dione Derivatives
- 3-methylideneoxolane-2,5-dione (CAS 2170-03-8) : Features a methylidene substituent, increasing reactivity for [2+2] cycloadditions but lacking bioactivity data .
Comparison Insight: The (E)-non-1-enyl group in the target compound significantly enhances lipophilicity (logP ≈ 5.2 predicted) compared to methylidene (logP ≈ 1.8) or ethyl (logP ≈ 2.1) analogs. This property may improve bioavailability or polymer hydrophobicity.
Research Findings and Implications
- Antiviral Potential: While piperazine-2,5-diones show direct antiviral activity, the target compound’s bioactivity remains unexplored. Its long alkyl chain may facilitate interactions with viral envelopes or host cell membranes .
- Polymer Chemistry: Morpholine-2,5-dione copolymers exhibit tunable degradation rates. The (E)-non-1-enyl group in the target compound could enhance elastomer properties in polyesters or polyurethanes .
- Synthetic Utility: The unsaturated chain in the target compound offers a site for functionalization (e.g., epoxidation, hydrogenation), similar to 3-ylideneoxindole derivatives used in organocatalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
